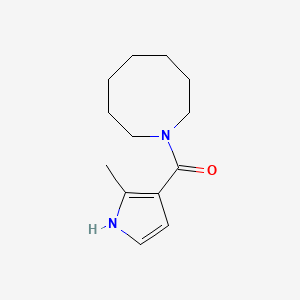![molecular formula C15H23NO2S B7584159 N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine](/img/structure/B7584159.png)
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine, also known as DT-010, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DT-010 is a thiazolidine-2,4-dione derivative, which is a class of compounds that has been studied for its antidiabetic and antioxidant properties.
作用機序
The mechanism of action of N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine is not fully understood, but it is believed to be related to its antioxidant properties. This compound has been shown to scavenge free radicals and reduce oxidative stress, which may explain its potential therapeutic effects in oxidative stress-related diseases. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. In a study on diabetic rats, this compound was found to improve glucose tolerance and insulin sensitivity, as well as reduce oxidative stress markers. Additionally, this compound has been shown to have anti-inflammatory effects, as it reduces the levels of pro-inflammatory cytokines in animal models.
実験室実験の利点と制限
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has several advantages for lab experiments, including its low toxicity and high solubility in water. However, there are also some limitations to its use in research. For example, this compound has a short half-life and is rapidly metabolized in vivo, which may affect its efficacy in certain experiments.
将来の方向性
There are several future directions for research on N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine. One area of interest is its potential as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on glucose and lipid metabolism. Finally, the development of more stable analogs of this compound may improve its efficacy in certain experiments.
合成法
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine can be synthesized through a multistep process that involves the reaction of 2,6-dimethylbenzaldehyde with methylamine to form N-[(2,6-dimethylphenyl)methyl]methylamine. This intermediate is then reacted with chloroacetyl chloride to form N-[(2,6-dimethylphenyl)methyl]-N-methyl-2-chloroacetamide, which is subsequently treated with thiosemicarbazide to yield this compound.
科学的研究の応用
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has been shown to have potential applications in various fields of scientific research. Its antioxidant properties make it a promising candidate for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its antidiabetic effects, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
特性
IUPAC Name |
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-12-5-4-6-13(2)15(12)11-16(3)14-7-9-19(17,18)10-8-14/h4-6,14H,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGSYUYDAKWRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN(C)C2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(6-Methylpyridin-3-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7584083.png)

![1-[2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7584112.png)
![4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7584116.png)
![2-Methyl-5-(1-thia-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7584128.png)

![N-(5,6-dimethylpyridazin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7584138.png)
![3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide](/img/structure/B7584140.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)ethanone](/img/structure/B7584151.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)



![[1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7584175.png)
